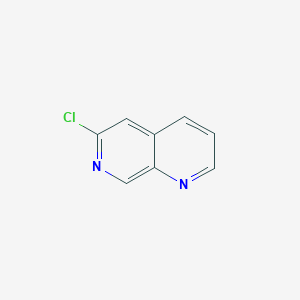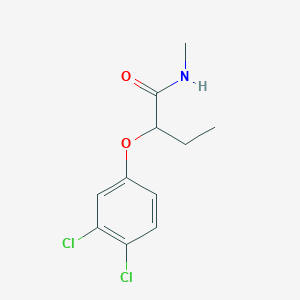
2-cyclopropyl-N4-hexylpyrimidine-4,6-diamine
Overview
Description
Physical And Chemical Properties Analysis
The molecular weight of CPHD is 234.34 g/mol. Other physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the available resources.Scientific Research Applications
Synthesis Techniques and Chemical Properties
One study details the synthesis and X-ray study of novel purine and pyrimidine derivatives, highlighting the structural configurations and potential for further chemical modification and applications in various fields including materials science and pharmacology (Cetina et al., 2004). This research provides a foundational understanding of the chemical properties and potential reactivity of such compounds.
Material Science Applications
Research on polyimides and other polymers incorporating pyridine and related units has demonstrated significant potential in the development of materials with desirable thermal, optical, and mechanical properties. For instance, studies on fluorescent poly(pyridine-imide) acid chemosensors and organosoluble poly(pyridine−imide) with pendent pyrene groups have shown these materials exhibit good thermal stability, high glass transition temperatures, and unique optical and electrochemical properties, suggesting applications in sensors, optoelectronic devices, and more (Wang et al., 2008); (Liaw et al., 2007).
Novel Synthetic Routes and Mechanisms
Several studies have explored novel synthetic routes and mechanisms for creating compounds with pyrimidine structures, potentially applicable in the synthesis of pharmaceuticals and organic materials. For example, the development of methods for the synthesis of diamines via nitrogen-directed azidation of σ- and π-C-C bonds offers new pathways for creating complex molecules with specific functional groups (Wang et al., 2021).
Enzymatic Reactions and Biological Implications
Research into the enzymatic chemistry of cyclopropane, epoxide, and aziridine biosynthesis reveals the biological significance of these structural motifs in natural products, highlighting the potential for bio-inspired synthesis and the development of novel pharmaceutical agents with improved efficacy and specificity (Thibodeaux et al., 2012).
Mechanism of Action
Future Directions
The future directions for research on CPHD could include elucidating its synthesis and mechanism of action, investigating its potential biological activity, and characterizing its physical and chemical properties. Given its structural similarity to other biologically active pyrimidine derivatives, it may have potential applications in medicinal chemistry .
properties
IUPAC Name |
2-cyclopropyl-4-N-hexylpyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-2-3-4-5-8-15-12-9-11(14)16-13(17-12)10-6-7-10/h9-10H,2-8H2,1H3,(H3,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYPJAZWQVCUKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=NC(=NC(=C1)N)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



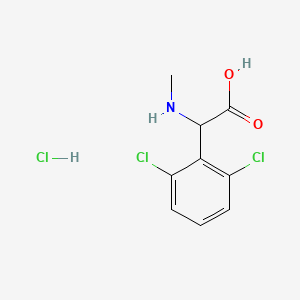

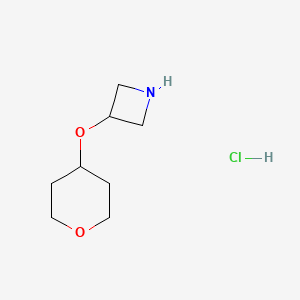
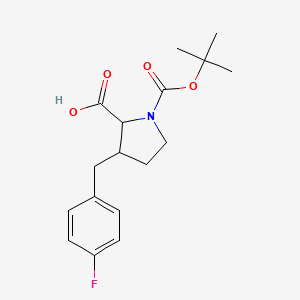
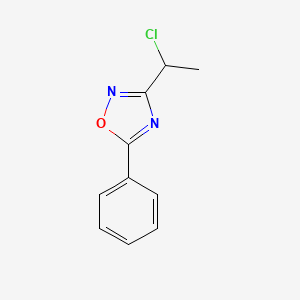
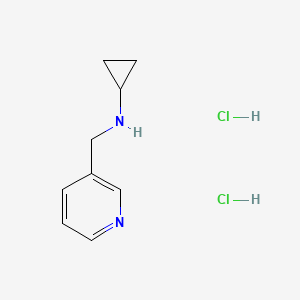

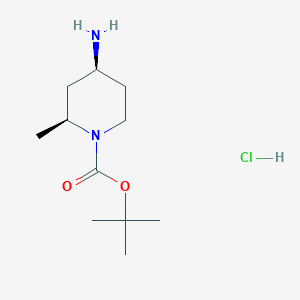
![{2-[(4-Chlorophenyl)thio]ethyl}(2-methoxyethyl)amine hydrochloride](/img/structure/B1471581.png)


![(2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride](/img/structure/B1471589.png)
